molecular formula C15H13N3O2 B2425432 N-(2,3-dimethyl-6-quinoxalinyl)-2-furamide CAS No. 672950-08-2

N-(2,3-dimethyl-6-quinoxalinyl)-2-furamide

Cat. No. B2425432
M. Wt: 267.288
InChI Key: ALTDIHOUILDPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethyl-6-quinoxalinyl)-2-furamide, commonly known as DMXAA, is a chemical compound that has gained significant attention in the field of cancer research due to its potential as an anti-cancer agent. DMXAA is a small molecule that was first discovered in 1998 and has since been the subject of numerous studies investigating its synthesis, mechanism of action, and therapeutic potential.

Scientific Research Applications

Molecular Design and Device Applications

  • Molecular Design and Self-Organization : N-(2,3-dimethyl-6-quinoxalinyl)-2-furamide, as a part of the Hexaazatriphenylene (HAT) family, is recognized for its electron-deficient, planar, aromatic discotic system. It's utilized as a fundamental scaffold in various molecular, macromolecular, and supramolecular systems due to its excellent π–π stacking ability. This characteristic makes it a significant component in the design of organic materials, particularly in the realms of nanoscience and material sciences (Segura et al., 2015).

Therapeutic Applications

  • Biomedical Applications : The compound, belonging to the quinoxaline class, has a broad spectrum of potential applications in biomedical sciences. Modifications in the quinoxaline structure lead to derivatives with a wide array of biomedical applications, including antimicrobial activities and treatment for chronic and metabolic diseases (Pereira et al., 2015).

Biological Activities

  • Bioactive Quinoxaline-Containing Sulfonamides : The union of quinoxaline and sulfonamide groups enhances the therapeutic potential of quinoxaline derivatives. This combination exhibits a wide range of biomedical activities, such as antibacterial, antifungal, and anticancer actions. These derivatives are recognized for their potential as lead compounds in the development of therapies against various diseases, highlighting the versatility and therapeutic significance of quinoxaline derivatives in medicinal chemistry (Irfan et al., 2021).

Material Sciences and Chemistry

  • Anticorrosive Properties : Quinoxaline derivatives, including N-(2,3-dimethyl-6-quinoxalinyl)-2-furamide, are known for their anticorrosive properties. These derivatives exhibit effective inhibition against metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces. This property is essential in material sciences and industrial applications where corrosion resistance is crucial (Verma et al., 2020).

properties

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9-10(2)17-13-8-11(5-6-12(13)16-9)18-15(19)14-4-3-7-20-14/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTDIHOUILDPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide

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